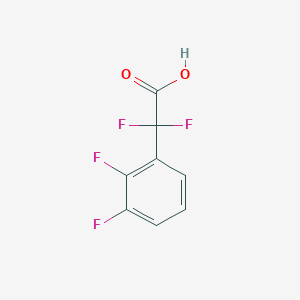

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

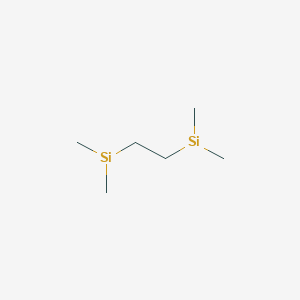

“2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid” is a fluorinated organic compound . It has the molecular formula C8H6F2O2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis protocols .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with two fluorine atoms at the 2nd and 3rd positions, and a carboxylic acid group attached to the phenyl ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 172.13 g/mol . It has a boiling point of 258.1±25.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Applications

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid is a notable compound for its efficacy in analgesic and anti-inflammatory properties. It surpasses aspirin in terms of analgesic and anti-inflammatory efficacy, with a superior duration of action and therapeutic index. The compound's unique chemical nature, which is nonacetylating, and its superiority over traditional medications in both efficacy and safety, have been highlighted in research (Hannah et al., 1978).

Synthesis and Chemical Reactivity

The compound's role in the synthesis of aromatic ketones from carboxylic acids and aromatic hydrocarbons has been studied. It facilitates intermolecular dehydration, leading to the production of benzophenones with high yield, showcasing its reactivity and usefulness in organic synthesis (Keumi et al., 1988). Additionally, its application in the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts has been documented, emphasizing its versatility and the broad scope of its reactivity under mild conditions (Carreras et al., 2017).

Use in Deoxyfluorination

Its application in deoxyfluorination processes, specifically in transforming various types of carboxylic acids into corresponding acyl fluorides, is another significant aspect. This process highlights its role in facilitating efficient chemical transformations in organic chemistry, especially under neutral conditions (Wang et al., 2021).

Biotransformation Studies

Research on biotransformation, particularly related to 2,3,3,3-tetrafluoropropene, involves understanding the metabolic pathways and identifying various metabolites, including trifluoroacetic acid and other related compounds. These studies are crucial for understanding the environmental and biological fate of fluorinated compounds (Schuster et al., 2008).

Characterization and Detection Techniques

The compound has been used in developing novel fluorescence probes for detecting reactive oxygen species and differentiating specific species. This showcases its utility in analytical chemistry for specific and sensitive detection methodologies (Setsukinai et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,3-difluorophenyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCJHBQPRVTBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343655-86-6 |

Source

|

| Record name | 2-(2,3-difluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)

![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)

![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)

![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)